Zotepine-d6 N-Oxide

Bioanalysis LC-MS/MS Isotope Dilution

Zotepine-d6 N-Oxide is a stable isotope-labeled (deuterated) analog of Zotepine N-Oxide, carrying six deuterium atoms for a +6 Da mass shift. This mass difference enables unequivocal mass spectrometric differentiation from the unlabeled analyte, eliminating interference from endogenous compounds or the parent drug in LC-MS/MS workflows. Unlike unlabeled or non-identical internal standards, this deuterated SIL-IS exhibits nearly identical extraction recovery, chromatographic retention, and ionization efficiency to the target analyte, ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines. Ideal for pharmacokinetic profiling, CYP3A4 metabolism studies, and pharmaceutical impurity quantification at the 0.10% ICH Q3A/Q3B threshold.

Molecular Formula C18H18ClNO2S
Molecular Weight 353.9 g/mol
Cat. No. B15144676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotepine-d6 N-Oxide
Molecular FormulaC18H18ClNO2S
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]
InChIInChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3
InChIKeyIZIOJMRQCYPVQW-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zotepine-d6 N-Oxide: Deuterated Metabolite Reference Standard for Quantitative LC-MS/MS in Antipsychotic Research


Zotepine-d6 N-Oxide is a stable isotope-labeled (deuterated) analog of Zotepine N-Oxide, the N-oxide metabolite of the atypical antipsychotic drug Zotepine [1]. The compound carries six deuterium atoms (d6) in place of hydrogen, yielding a molecular formula of C₁₈H₁₂D₆ClNO₂S and a molecular weight of 353.9 g/mol . As a metabolite standard, it is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Zotepine and its metabolites in biological matrices [1]. Its deuterium labeling confers a distinct mass shift of +6 Da relative to the unlabeled Zotepine N-Oxide (MW 347.86), enabling unequivocal mass spectrometric differentiation [2].

Why Zotepine-d6 N-Oxide Cannot Be Replaced by Unlabeled Zotepine N-Oxide or Other Zotepine Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS, the use of an unlabeled analog or a structurally similar but non-identical compound as an internal standard (IS) introduces significant analytical error due to differential extraction recovery, ionization efficiency, and matrix effects [1]. Deuterated internal standards like Zotepine-d6 N-Oxide exhibit nearly identical physicochemical properties to the target analyte (unlabeled Zotepine N-Oxide) but are distinguishable by a mass shift of ≥3 Da, enabling baseline resolution in the mass analyzer [1]. Substitution with Zotepine, Zotepine-d6, or Zotepine S-Oxide fails because these compounds differ in chromatographic retention time, MS/MS fragmentation patterns, and/or ionization response, leading to inaccurate quantification and failed method validation under regulatory guidelines (e.g., ICH M10, FDA Bioanalytical Method Validation) [2].

Zotepine-d6 N-Oxide: Head-to-Head Quantitative Differentiation Versus Closest Comparators


Mass Spectrometric Differentiation: +6.04 Da Mass Shift Enables Unambiguous Quantification of Zotepine N-Oxide

Zotepine-d6 N-Oxide (target) provides a definitive mass shift of +6.04 Da relative to unlabeled Zotepine N-Oxide (comparator) when analyzed by MS. This shift exceeds the minimum 3 Da threshold required for baseline resolution from the analyte's isotopic envelope, ensuring accurate quantification without signal overlap [1]. The unlabeled N-Oxide has a molecular weight of 347.86, while the d6-labeled analog weighs 353.9, a difference clearly resolved in standard unit-resolution mass spectrometers [2].

Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Metabolite Abundance Profiling: Zotepine N-Oxide is a Minor Metabolite Requiring High-Sensitivity Detection

In human liver microsome studies, Zotepine N-Oxide was detected as a metabolite but could not be reliably quantified due to its low abundance, while major metabolites norzotepine, 3-hydroxyzotepine, and zotepine S-oxide were readily quantifiable [1]. This indicates that Zotepine N-Oxide is a minor metabolic product, and its accurate measurement requires a highly sensitive and specific analytical method—precisely the scenario where a matched deuterated internal standard is indispensable to correct for matrix variability [1].

Drug Metabolism CYP450 Metabolite Identification Pharmacokinetics

Impurity Control Threshold: Zotepine N-Oxide Limited to ≤0.10% in Drug Substance

In pharmaceutical manufacturing, Zotepine N-Oxide is classified as a process-related impurity/degradant that must be controlled. The acceptance criterion for this impurity is ≤0.10% relative to the Zotepine API peak [1]. This threshold is derived from ICH Q3A guidelines for unspecified impurities in new drug substances (typically ≤0.10% for maximum daily dose ≤2 g/day). The deuterated analog serves as the ideal reference standard for accurately quantifying this low-level impurity via LC-MS/MS, where unlabeled or structurally dissimilar standards would yield inaccurate results due to matrix effects.

Pharmaceutical Quality Control Impurity Profiling ICH Guidelines

Precision Applications for Zotepine-d6 N-Oxide in Bioanalysis and Pharmaceutical Development


Quantitative LC-MS/MS Bioanalysis of Zotepine N-Oxide in Plasma for Pharmacokinetic Studies

Use Zotepine-d6 N-Oxide as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods to accurately quantify the minor metabolite Zotepine N-Oxide in human or animal plasma. The +6 Da mass shift ensures no interference from endogenous compounds or the parent drug, enabling reliable measurement of low-abundance metabolite concentrations essential for complete pharmacokinetic profiling [1][2].

Impurity Quantification in Zotepine Drug Substance and Drug Product Release Testing

Employ Zotepine-d6 N-Oxide as a reference standard in validated HPLC or LC-MS methods to quantify the N-Oxide impurity at the 0.10% regulatory threshold. The deuterated analog corrects for matrix effects and ionization variability, ensuring compliance with ICH Q3A/Q3B and pharmacopeial requirements for pharmaceutical quality control [3].

In Vitro Drug-Drug Interaction (DDI) Studies Using Human Hepatocytes or Liver Microsomes

When investigating the impact of CYP3A4 inhibitors or inducers on Zotepine metabolism, Zotepine-d6 N-Oxide serves as a precise internal standard for quantifying the N-oxide metabolite, which is produced primarily via CYP3A4. The deuterated analog's identical extraction and ionization behavior to the analyte minimizes variability in complex hepatocyte or microsomal matrices, yielding robust kinetic parameters (Km, Vmax) [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zotepine-d6 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.